5-(4-Bromo-3-chlorophenyl)-1,3-oxazole
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Overview
Description
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-bromo-3-chlorophenyl group
Mechanism of Action
Target of Action
The primary target of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport.
Mode of Action
This compound interacts with its target, tubulin, by inhibiting microtubule dynamics . It reduces the rates of the growing and shortening phases of microtubules, increases the time microtubules spend in the pause state, and reduces the dynamicity (dimer exchange per unit time) of microtubules . It binds to tubulin at the vinblastine site, suggesting a competitive inhibition mechanism .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics, which is a critical component of the cell cycle, particularly the G2/M phase . This disruption leads to the accumulation of checkpoint proteins (BubR1 and Mad2) at the kinetochores, further halting cell division .
Pharmacokinetics
The compound’s ability to inhibit the proliferation of various cancer cells, including drug-resistant ones, suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation and the induction of cell death . It also leads to enhanced nuclear accumulation of p53 and its downstream p21, which consequently activates apoptosis in these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-chlorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-chlorobenzoyl chloride with an amine to form an intermediate, which then undergoes cyclization to yield the oxazole ring . The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens on the phenyl ring .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antitubulin agent, inhibiting the proliferation of cancer cells by targeting microtubules.
Biology: The compound’s ability to interfere with microtubule dynamics makes it a valuable tool for studying cell division and related processes.
Industry: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chlorophenylboronic acid: Another compound with a similar phenyl ring substitution pattern, used in different chemical applications.
4-Bromo-3-chlorophenylacetonitrile: Shares the same phenyl ring substitution but differs in its functional group, leading to different chemical properties and applications.
Uniqueness
5-(4-Bromo-3-chlorophenyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to target microtubules and inhibit cancer cell proliferation sets it apart as a promising candidate for further research and development.
Properties
IUPAC Name |
5-(4-bromo-3-chlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-7-2-1-6(3-8(7)11)9-4-12-5-13-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDOPYYQANMGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CO2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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